5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid
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Overview
Description
The compound “5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid; 5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid; 8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid; 5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid; 5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid” is a complex organic molecule featuring multiple functional groups, including sulfonic acid, alkene, and various substituted aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. For example, the preparation of 5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid may start with the alkylation of a suitable benzyl halide with a non-6-ene precursor, followed by sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction conditions often require anhydrous environments and specific temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of these compounds may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. Catalysts such as Lewis acids or transition metals may be employed to enhance reaction rates and selectivity. Purification steps, including crystallization and chromatography, are essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Aromatic substitution reactions can occur on the benzyl or phenyl rings, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation of the alkene group yields epoxides or diols, while reduction of the sulfonic acid group produces sulfonate esters.
Scientific Research Applications
These compounds have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Potential use as probes for studying enzyme activity and protein interactions.
Medicine: Investigated for their potential as therapeutic agents due to their ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, the sulfonic acid group can form strong ionic bonds with proteins, affecting their structure and function. The aromatic rings may participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- Toluene-4-sulfonic acid
- Naphthalene-2-sulfonic acid
Uniqueness
The uniqueness of these compounds lies in their complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and biological activity. Compared to simpler sulfonic acids, these compounds offer enhanced specificity and versatility in various applications.
Properties
CAS No. |
9014-74-8 |
---|---|
Molecular Formula |
C148H230F2O26S8 |
Molecular Weight |
2719.9 g/mol |
IUPAC Name |
5-benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid |
InChI |
InChI=1S/C21H34O3S.2C19H30O4S.2C18H27FO3S.2C18H28O3S.C17H26O3S/c1-17(2)16-19(8-6-7-15-25(22,23)24)10-9-18-11-13-20(14-12-18)21(3,4)5;2*1-19(2,3)13-12-16(7-5-6-14-24(20,21)22)15-17-8-10-18(23-4)11-9-17;2*1-18(2,3)12-11-15(6-4-5-13-23(20,21)22)14-16-7-9-17(19)10-8-16;2*1-18(2,3)13-12-17(11-7-8-14-22(19,20)21)15-16-9-5-4-6-10-16;1-17(2,3)13-12-16(15-9-5-4-6-10-15)11-7-8-14-21(18,19)20/h9-14,17,19H,6-8,15-16H2,1-5H3,(H,22,23,24);2*8-13,16H,5-7,14-15H2,1-4H3,(H,20,21,22);2*7-12,15H,4-6,13-14H2,1-3H3,(H,20,21,22);2*4-6,9-10,12-13,17H,7-8,11,14-15H2,1-3H3,(H,19,20,21);4-6,9-10,12-13,16H,7-8,11,14H2,1-3H3,(H,18,19,20) |
InChI Key |
VRASXGTWKFQRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)C(C)(C)C.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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